molecular formula C44H50N2O2 B1352639 2,2'-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole] CAS No. 4782-17-6

2,2'-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole]

Cat. No.: B1352639
CAS No.: 4782-17-6
M. Wt: 638.9 g/mol
InChI Key: ORAOYEJFZNXENT-UHFFFAOYSA-N
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Description

2,2’-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole] is a chemical compound known for its unique structural properties and applications. It is often used in various industrial and scientific research settings due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole] typically involves the reaction of appropriate benzoxazole derivatives with vinylenedi-p-phenylene compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of 2,2’-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole] is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to produce reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoxazole derivatives, while reduction may produce reduced forms with altered functional groups.

Scientific Research Applications

2,2’-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole] has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: Employed in the study of biological processes and as a fluorescent marker in imaging techniques.

    Medicine: Investigated for potential therapeutic applications and as a component in drug delivery systems.

    Industry: Utilized in the production of advanced materials, coatings, and as a UV stabilizer in plastics.

Mechanism of Action

The mechanism of action of 2,2’-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole] involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or inhibition of specific biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(Vinylenedi-p-phenylene)bisbenzoxazole
  • 2,2’-(Vinylenedi-p-phenylene)bis[5-tert-butylbenzoxazole]

Uniqueness

2,2’-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole] is unique due to its specific tert-octyl substituents, which confer distinct physical and chemical properties. These properties include enhanced stability, solubility, and reactivity compared to similar compounds.

Properties

IUPAC Name

5-(2,4,4-trimethylpentan-2-yl)-2-[4-[2-[4-[5-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-2-yl]phenyl]ethenyl]phenyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H50N2O2/c1-41(2,3)27-43(7,8)33-21-23-37-35(25-33)45-39(47-37)31-17-13-29(14-18-31)11-12-30-15-19-32(20-16-30)40-46-36-26-34(22-24-38(36)48-40)44(9,10)28-42(4,5)6/h11-26H,27-28H2,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAOYEJFZNXENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=NC6=C(O5)C=CC(=C6)C(C)(C)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H50N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601133399
Record name 2,2′-(1,2-Ethenediyldi-4,1-phenylene)bis[5-(1,1,3,3-tetramethylbutyl)benzoxazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601133399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4782-17-6
Record name 2,2′-(1,2-Ethenediyldi-4,1-phenylene)bis[5-(1,1,3,3-tetramethylbutyl)benzoxazole]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4782-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2′-(1,2-Ethenediyldi-4,1-phenylene)bis[5-(1,1,3,3-tetramethylbutyl)benzoxazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601133399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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